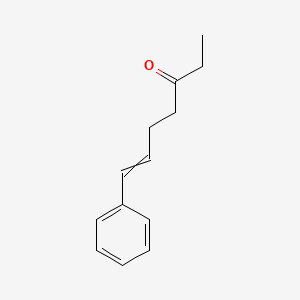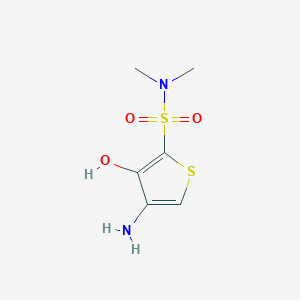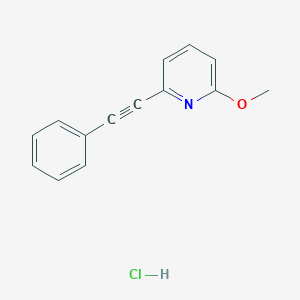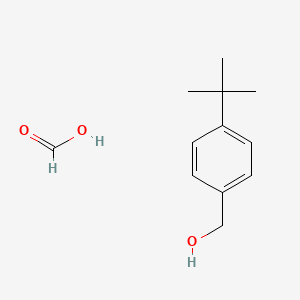
(4-Tert-butylphenyl)methanol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Tert-butylphenyl)methanol can be synthesized through the reduction of 4-tert-butylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is obtained by the carbonylation of methanol. The reaction is catalyzed by strong acids such as sulfuric acid.
Industrial Production Methods
Industrial production of (4-tert-butylphenyl)methanol involves the catalytic hydrogenation of 4-tert-butylbenzaldehyde. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Formic acid is produced on an industrial scale by the hydrolysis of methyl formate, which is catalyzed by sulfuric acid. This method is efficient and widely used in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Tert-butylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-tert-butylbenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 4-tert-butylphenylmethane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Formic acid participates in several types of reactions, including:
Dehydration: It can dehydrate to form carbon monoxide (CO) and water (H2O) under acidic conditions.
Reduction: It can be reduced to formaldehyde (CH2O) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Esterification: It reacts with alcohols to form formate esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation of (4-tert-butylphenyl)methanol: 4-tert-butylbenzaldehyde
Reduction of formic acid: Formaldehyde
Applications De Recherche Scientifique
(4-Tert-butylphenyl)methanol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-tert-butylphenyl)methanol involves its interaction with various molecular targets and pathways. It can act as a reducing agent or a nucleophile in chemical reactions. Formic acid, on the other hand, acts as a reducing agent and a source of formyl groups in various biochemical processes. It inhibits enzymes such as nitric oxide synthase and prostaglandin D synthase, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the hydroxyl group on the methanol moiety.
Benzyl alcohol: Similar in structure but lacks the tert-butyl group.
Phenylmethanol: Similar in structure but lacks the tert-butyl group.
Uniqueness
(4-Tert-butylphenyl)methanol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer distinct chemical properties and reactivity. Formic acid is unique as the simplest carboxylic acid, making it a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
597554-55-7 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)methanol;formic acid |
InChI |
InChI=1S/C11H16O.CH2O2/c1-11(2,3)10-6-4-9(8-12)5-7-10;2-1-3/h4-7,12H,8H2,1-3H3;1H,(H,2,3) |
Clé InChI |
QJGHOLXCBWWQFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



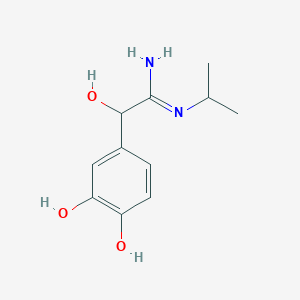
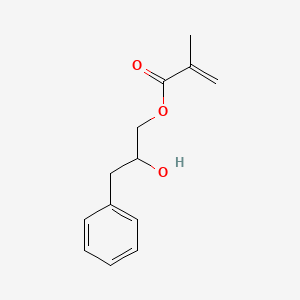
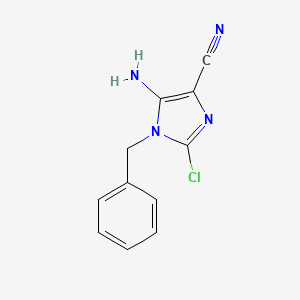
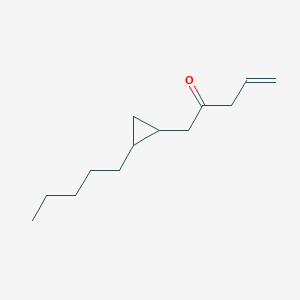
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
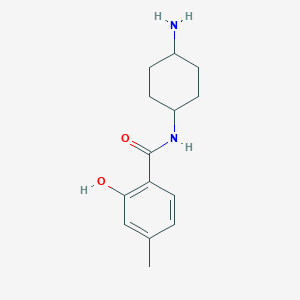
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
